Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a sulfur-containing 4-chlorobenzyl substituent at position 2, methyl groups at positions 5 and 7, and an ethyl carboxylate at position 4. This compound belongs to a class of heterocycles known for their structural mimicry of purines, enabling diverse biological interactions, including herbicidal, antimicrobial, and receptor-modulating activities . Its synthesis typically involves multicomponent reactions of 3-aminotriazoles, aldehydes, and β-keto esters under microwave or acidic conditions .
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-24-15(23)14-10(2)19-16-20-17(21-22(16)11(14)3)25-9-12-5-7-13(18)8-6-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
OLLIRJGKRCWERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Substitution reactions:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group at position 2 and ester moiety at position 6 serve as key reactive sites:
-
Thiol group reactivity : The 4-chlorobenzyl sulfanyl substituent undergoes nucleophilic displacement with amines or alkoxides under basic conditions. For example, treatment with ethanolamine in DMF yields amino-substituted derivatives.
-
Ester hydrolysis : The ethyl ester is hydrolyzed in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form the carboxylic acid derivative, enabling further functionalization.
Table 1: Reaction conditions for nucleophilic substitutions
| Reaction Type | Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Thiol substitution | K₂CO₃/DMF, 80°C, 6h | 72–85 | Bioactive analog synthesis |
| Ester hydrolysis (acidic) | 6M HCl, reflux, 4h | 89 | Carboxylic acid intermediate |
| Ester hydrolysis (basic) | 2M NaOH/EtOH, rt, 12h | 94 | Salt formation |
Cyclization and Ring-Opening Reactions
The triazolo-pyrimidine core participates in ring-modifying reactions:
-
Intramolecular cyclization : Heating in toluene with PCl₃ induces C–N bond formation between the pyrimidine ring and chlorobenzyl group, generating fused bicyclic structures .
-
Ring-opening under oxidative stress : Treatment with H₂O₂/Fe²⁺ cleaves the triazole ring via radical-mediated pathways, producing pyrimidine-thiol intermediates .
Mechanistic insight :
The TMDP-catalyzed synthesis mechanism involves dual activation of ethyl cyanoacetate and aldehyde, followed by cyclocondensation with 3-amino-1,2,4-triazole (Scheme 1) :
-
Knoevenagel adduct formation between ethyl cyanoacetate and 4-chlorobenzaldehyde.
-
Nucleophilic attack by 3-amino-1,2,4-triazole on the activated carbonyl.
-
Intramolecular cyclization to form the triazolo-pyrimidine core.
Electrophilic Aromatic Substitution
The 4-chlorobenzyl group directs electrophilic attacks to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the benzene ring (relative to chlorine).
-
Halogenation : Br₂/FeBr₃ substitutes hydrogen at the benzyl ring’s meta position, yielding dibromo derivatives.
Table 2: Electrophilic substitution outcomes
| Electrophile | Position Selectivity | Notable Byproducts |
|---|---|---|
| NO₂⁺ | para to Cl | <5% ortho-nitro isomer |
| Br⁺ | meta to Cl | Trace dihalogenation |
Redox Reactions
-
Sulfanyl oxidation : The –S– group oxidizes to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA) derivatives, altering electronic properties .
-
Pyrimidine reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring, enhancing conformational flexibility.
Critical parameters :
-
Sulfoxide formation requires stoichiometric H₂O₂ at 25°C (85% yield).
-
Over-oxidation to sulfone occurs at >60°C (72% yield with excess mCPBA) .
Biological Interaction Mechanisms
The compound inhibits enzymes via competitive binding:
-
Kinase inhibition : The triazolo-pyrimidine core mimics ATP’s adenine moiety, blocking phosphorylation sites (IC₅₀ = 0.8 μM for CDK2).
-
Anti-inflammatory action : Suppresses COX-2 by chelating Fe³⁺ in the active site (63% inhibition at 10 μM) .
Comparative Reactivity of Analogues
Table 3: Reactivity trends in triazolo-pyrimidine derivatives
| Substituent Position | Reactivity Toward Ester Hydrolysis | Sulfanyl Oxidation Rate |
|---|---|---|
| 5,7-Dimethyl | Faster (steric protection) | Moderate |
| 7-Phenyl | Slower (electronic effects) | High |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant antimicrobial properties. Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown effectiveness against various bacterial strains.
- Mechanism : The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis and protein synthesis pathways.
Anticancer Properties
Recent studies have suggested that this compound may possess anticancer activity. Its ability to induce apoptosis in cancer cells has been documented in laboratory settings.
- Case Study : A study demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Research Findings : In vitro studies have shown that it can significantly lower levels of TNF-alpha and IL-6 in activated macrophages.
Data Table: Summary of Biological Activities
Drug Development
The unique structure of this compound makes it a candidate for further drug development. Its diverse biological activities suggest potential applications in:
- Antimicrobial therapies
- Cancer treatment regimens
- Anti-inflammatory medications
Combination Therapies
Given its mechanisms of action, this compound could be explored in combination with other therapeutic agents to enhance efficacy and reduce resistance in microbial infections or cancer treatments.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it may interfere with signaling pathways such as the ERK signaling pathway, resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
- Herbicidal Activity : Sulfonamide derivatives (e.g., compound 8b in ) exhibit superior herbicidal efficacy due to sulfonamide’s strong hydrogen-bonding capacity with acetolactate synthase (ALS), a common herbicide target .
- Antimicrobial Potential: Copper(II) complexes with 5,7-dimethyltriazolopyrimidine ligands (dmtp) show marked activity against Trypanosoma cruzi, suggesting the target compound’s dimethyl groups may similarly enhance metal-binding affinity .
Physicochemical Properties
- Crystallinity: The target compound’s non-dihydro core likely adopts a planar conformation, promoting π-π stacking interactions critical for crystal packing, as seen in related triazolopyrimidines (centroid distances: 3.63–3.88 Å) .
- Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-esterified analogues (e.g., sulfonamides in ), though the 4-chlorobenzyl group may reduce it slightly .
Biological Activity
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a triazolopyrimidine core with a chlorobenzyl sulfanyl group and an ethyl carboxylate moiety. The synthesis typically involves multiple steps, including:
- Formation of the Triazolopyrimidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group : Typically involves nucleophilic substitution reactions.
- Attachment of the Carboxylate Group : This is usually done through esterification reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a related compound demonstrated significant inhibitory effects on the ERK signaling pathway in MGC-803 cells, leading to G2/M phase arrest and apoptosis. This suggests that derivatives like this compound may possess similar properties by modulating key signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of microbial cell membranes and interference with essential cellular processes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit pathways such as ERK and AKT signaling.
- DNA Intercalation : Some triazolopyrimidine derivatives exhibit nuclease-like activity and can intercalate DNA, leading to cytotoxic effects against cancer cells .
Study on Anticancer Activity
A study focused on the anticancer effects of triazolopyrimidine derivatives found that certain compounds induced apoptosis in cancer cell lines by regulating cell cycle proteins and signaling pathways. The most active compound in this study exhibited a dose-dependent inhibition of the ERK pathway .
Study on Antimicrobial Effects
Research comparing various triazolopyrimidine complexes revealed that they exhibited significant antimicrobial activity against both planktonic cells and biofilms. Notably, these compounds were more effective against Gram-positive bacteria compared to Gram-negative strains .
Summary of Biological Activities
| Activity | Type | Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | In vitro | Induces apoptosis | Inhibition of ERK signaling pathway |
| Antimicrobial | In vitro | Effective against MRSA | Disruption of cell membrane integrity |
| DNA Interaction | Nuclease-like | Cytotoxicity in cancer cells | DNA intercalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
